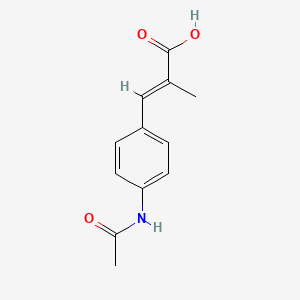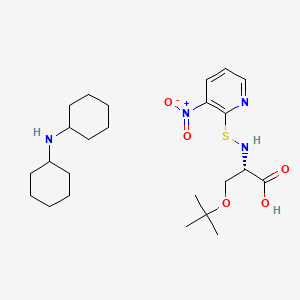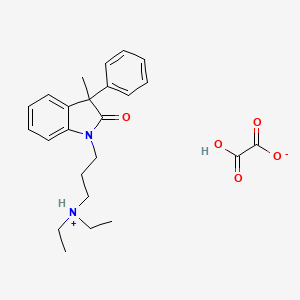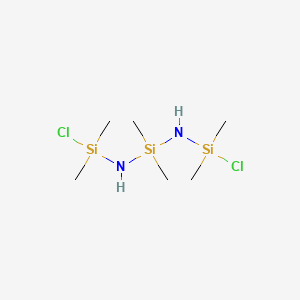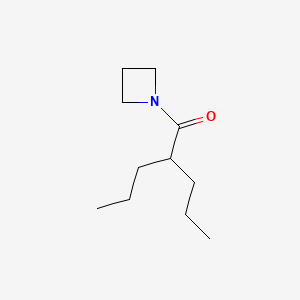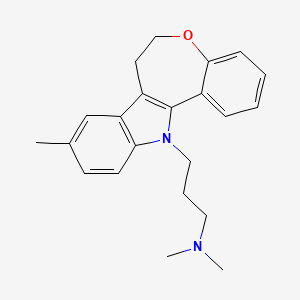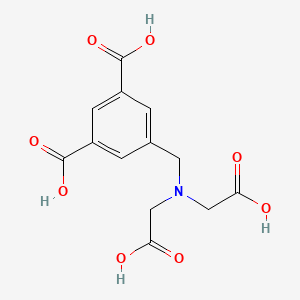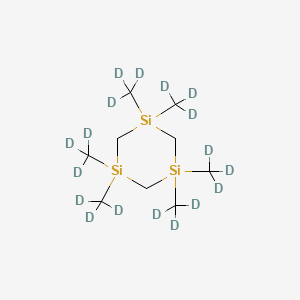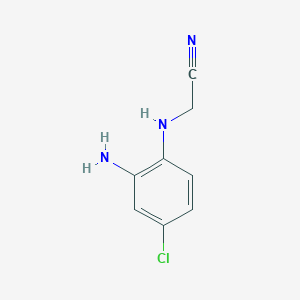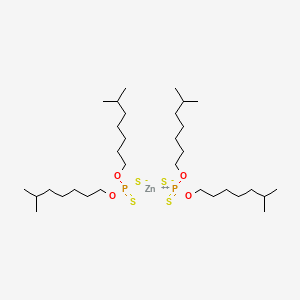
Zinc diisooctyl dithiophosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zinc diisooctyl dithiophosphate: is an organozinc compound with the molecular formula C32H68O4P2S4Zn . It is widely used as an anti-wear additive in lubricants, including motor oils, hydraulic oils, and greases. This compound is known for its excellent anti-wear, anti-oxidation, and anti-corrosion properties, making it a crucial component in the automotive and industrial lubrication sectors .
准备方法
Synthetic Routes and Reaction Conditions: Zinc diisooctyl dithiophosphate is typically synthesized by reacting dialkyl dithiophosphoric acid with zinc oxide. The reaction is carried out in a three-necked flask equipped with electronic stirring and a water trap. The dialkyl dithiophosphoric acid is added to the flask, followed by the addition of zinc oxide at ambient temperature. The mixture is stirred and allowed to react, with the temperature gradually increased to 40-50°C. Strong aqua (27-28% weight) is then added, and the reaction continues for an hour. The temperature is then raised to 90-100°C for a dehydration reaction lasting two hours. After cooling, the product is obtained by removing the solvent .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The raw materials, dialkyl dithiophosphoric acid and zinc oxide, are mixed in large reactors with precise control over temperature and reaction conditions to ensure consistent product quality. The final product is then purified and packaged for use in various lubricant formulations .
化学反应分析
Types of Reactions: Zinc diisooctyl dithiophosphate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zinc phosphate and other oxidation products.
Reduction: Under certain conditions, it can be reduced to form zinc sulfide and other reduced species.
Substitution: The dithiophosphate ligands can be substituted with other ligands in the presence of suitable reagents
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Ligand exchange reactions can be carried out using various phosphines or thiols
Major Products Formed:
Oxidation: Zinc phosphate and sulfur-containing by-products.
Reduction: Zinc sulfide and other reduced sulfur species.
Substitution: New zinc complexes with different ligands
科学研究应用
Zinc diisooctyl dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound to study the mechanisms of anti-wear additives and their interactions with metal surfaces.
Biology: Investigated for its potential biological effects and interactions with cellular components.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Widely used in the formulation of lubricants for automotive and industrial applications, providing anti-wear, anti-oxidation, and anti-corrosion properties
作用机制
The primary mechanism by which zinc diisooctyl dithiophosphate exerts its effects is through the formation of a protective tribofilm on metal surfaces. This tribofilm is composed of zinc phosphate and other reaction products, which act as a barrier to reduce wear and prevent oxidation. The formation of this tribofilm is driven by applied shear stress and temperature, which promote the decomposition of the compound and the subsequent reaction with the metal surface .
相似化合物的比较
Zinc dialkyl dithiophosphates (ZDDPs): A family of compounds with similar structures and properties, used as anti-wear additives in lubricants.
Zinc dibutyl dithiophosphate: Another member of the ZDDP family, with shorter alkyl chains.
Zinc dialkyl phosphates: Compounds with similar anti-wear properties but different chemical structures .
Uniqueness: Zinc diisooctyl dithiophosphate is unique due to its specific alkyl chain length and branching, which provide optimal solubility and performance in lubricant formulations. Its ability to form a stable and effective tribofilm under a wide range of conditions makes it a preferred choice in many applications .
属性
CAS 编号 |
15674-76-7 |
|---|---|
分子式 |
C32H68O4P2S4Zn |
分子量 |
772.5 g/mol |
IUPAC 名称 |
zinc;bis(6-methylheptoxy)-sulfanylidene-sulfido-λ5-phosphane |
InChI |
InChI=1S/2C16H35O2PS2.Zn/c2*1-15(2)11-7-5-9-13-17-19(20,21)18-14-10-6-8-12-16(3)4;/h2*15-16H,5-14H2,1-4H3,(H,20,21);/q;;+2/p-2 |
InChI 键 |
SXYOAESUCSYJNZ-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].CC(C)CCCCCOP(=S)(OCCCCCC(C)C)[S-].[Zn+2] |
颜色/形态 |
Pale yellow liquid. |
密度 |
1.10 (at 15.6/15.6 °C). |
闪点 |
320 °F (min), open cup |
物理描述 |
Water or Solvent Wet Solid; Liquid Pale yellow liquid; [HSDB] |
溶解度 |
Insoluble in water, soluble in hydrocarbon solvents. Soluble in oil and grease./Zinc O,O-Diisoalkyl Dithiophosphates/ |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


